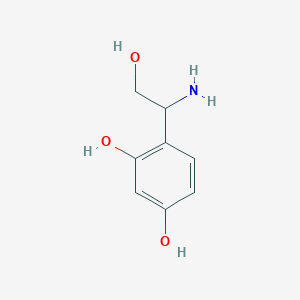
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol is an organic compound that belongs to the class of catecholamines. It is characterized by the presence of an aminoethyl side-chain that is hydroxy-substituted at the C-1 position. This compound is known for its significant role in various biological processes and is often studied for its chemical properties and applications .
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the Dakin oxidation, where an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic medium to form the desired benzenediol .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to ensure high yield and purity. Detailed industrial methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in a basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role as a molecular messenger in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. As a catecholamine, it acts as a molecular messenger, influencing various physiological processes. The compound can bind to receptors and enzymes, modulating their activity and leading to downstream effects .
類似化合物との比較
Similar Compounds
Catechol: 1,2-dihydroxybenzene.
Resorcinol: 1,3-dihydroxybenzene.
Hydroquinone: 1,4-dihydroxybenzene.
Uniqueness
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol is unique due to its aminoethyl side-chain, which imparts distinct chemical and biological properties. This differentiates it from other dihydroxybenzenes, making it valuable in specific research and industrial applications .
特性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
4-(1-amino-2-hydroxyethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H11NO3/c9-7(4-10)6-2-1-5(11)3-8(6)12/h1-3,7,10-12H,4,9H2 |
InChIキー |
CKYMQDFMEJIGMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



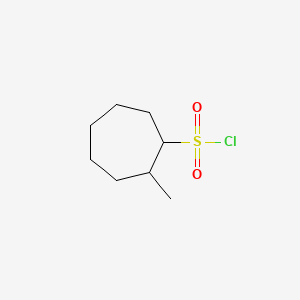
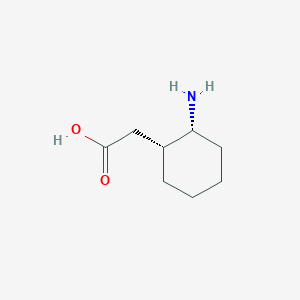
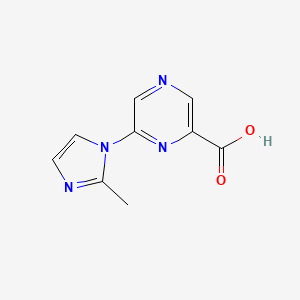
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)
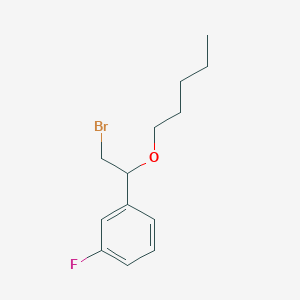
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)
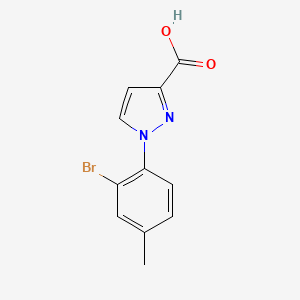

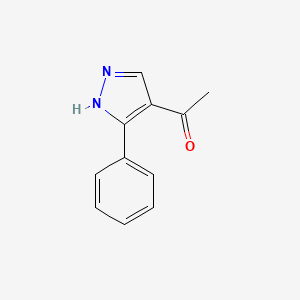
![4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)

![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
![2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13542618.png)
